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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylbenzoic acid

Cat. No.: B066937 Get Quote

A detailed examination of the structural nuances of fluorinated and methylated benzoic acid

derivatives, providing insights into their solid-state architecture and the influence of substituent

patterns on molecular conformation and crystal packing.

For researchers and professionals in the fields of crystallography, materials science, and drug

development, understanding the precise three-dimensional arrangement of atoms within a

molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating

these structures. This guide offers a comparative analysis of the crystallographic features of

benzoic acid derivatives, with a particular focus on the substitution patterns found in 4,5-
Difluoro-2-methylbenzoic acid.

While a crystal structure for 4,5-Difluoro-2-methylbenzoic acid is not publicly available, this

guide leverages data from structurally related analogues to predict and understand its potential

solid-state behavior. By comparing the crystal structures of 2-methylbenzoic acid, 4-

fluorobenzoic acid, 2,6-difluorobenzoic acid, and 3,4-difluorobenzoic acid, we can dissect the

individual and combined effects of methyl and fluoro substitutions on the benzoic acid scaffold.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected benzoic acid

derivatives, offering a quantitative basis for comparison. These parameters govern the overall

crystal symmetry and the dimensions of the unit cell, which is the fundamental repeating unit of

a crystal.
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Comp
ound
Name

Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

2-

Methyl

benzoi

c Acid

C₈H₈O

₂

Monoc

linic
P2₁/c 13.910 4.028 12.980 90 110.19 90

4-

Fluoro

benzoi

c Acid

C₇H₅F

O₂

Monoc

linic
P2₁/c 15.654 3.841 10.368 90 100.91 90

2,6-

Difluor

obenz

oic

Acid[1]

C₇H₄F

₂O₂

Monoc

linic
P2₁/c 14.805 3.864 11.666 90 112.58 90

3,4-

Difluor

obenz

oic

Acid

C₇H₄F

₂O₂

Monoc

linic
P2₁/c 13.565 3.815 12.275 90 101.48 90

Analysis of Molecular Geometry
The introduction of substituents to the benzoic acid ring can induce subtle yet significant

changes in molecular geometry. The table below compares selected bond lengths and the

torsion angle of the carboxylic acid group relative to the benzene ring. This torsion angle is

particularly indicative of the steric and electronic effects of the substituents.
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Compound
Name

C-C (ring
avg.) (Å)

C-COOH (Å) C=O (Å) C-O (Å)
Torsion
Angle (° C-
C-C=O)

2-

Methylbenzoi

c Acid

1.385 1.485 1.258 1.288 16.9

4-

Fluorobenzoi

c Acid

1.381 1.481 1.265 1.280 4.1

2,6-

Difluorobenzo

ic Acid[1]

1.380 1.501 1.218 1.314 33.7

3,4-

Difluorobenzo

ic Acid

1.378 1.488 1.259 1.285 3.8

Observations:

Steric Hindrance: The presence of a methyl group at the ortho-position (2-Methylbenzoic

Acid) and two fluorine atoms at both ortho-positions (2,6-Difluorobenzoic Acid) leads to a

significant increase in the torsion angle between the carboxylic acid group and the benzene

ring.[1] This is a classic example of steric hindrance, where the bulky ortho-substituents force

the carboxylic acid group out of the plane of the ring to minimize repulsive interactions.

Electronic Effects: In contrast, a single fluorine atom at the para-position (4-Fluorobenzoic

Acid) or fluorine atoms at the meta and para positions (3,4-Difluorobenzoic Acid) result in a

nearly planar conformation. This suggests that the electronic effects of the fluorine

substituents in these positions do not significantly disrupt the planarity of the molecule.

Bond Lengths: The bond lengths within the benzene ring and the carboxylic acid group show

minor variations across the different derivatives, reflecting the electronic influence of the

substituents.
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Experimental Protocol: Single-Crystal X-ray
Diffraction of a Small Organic Molecule
The determination of the crystal structure for a small organic molecule like a benzoic acid

derivative follows a well-established experimental workflow.
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Experimental Workflow for Single-Crystal X-ray Diffraction

Crystal Growth

Data Collection

Data Processing and Structure Solution

Validation and Deposition

Single Crystal Growth

Crystal Mounting

Data Collection on Diffractometer

Data Reduction and Integration

Structure Solution

Structure Refinement

Structure Validation

Deposition to CCDC
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Influence of Substituent Position on Molecular Conformation

Substituent Position

Steric Hindrance

ortho-substitution

Electronic Effects

meta-/para-substitution

Molecular Conformation

Planar

Minimal steric hindrance

Non-Planar

Significant steric hindrance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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